N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine
Description
N-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine is a synthetic compound featuring a benzothiazole core linked to a piperazine ring via a carbonyl group, with a glycine residue appended to the piperazine nitrogen. This structure combines three pharmacologically significant motifs:
- Benzothiazole: Known for its role in CNS-targeting drugs (e.g., riluzole) due to its ability to modulate ion channels and neurotransmitter receptors .
- Piperazine: A flexible scaffold common in antipsychotics and antidepressants, enhancing receptor affinity and pharmacokinetic properties.
- Glycine: Improves solubility and may influence metabolic pathways, as seen in prodrug designs .
Its synthesis likely involves coupling a benzothiazole-piperazine intermediate with glycine via carbonyldiimidazole (CDI) chemistry.
Properties
Molecular Formula |
C14H16N4O3S |
|---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
2-[[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H16N4O3S/c19-12(20)9-15-14(21)18-7-5-17(6-8-18)13-10-3-1-2-4-11(10)22-16-13/h1-4H,5-9H2,(H,15,21)(H,19,20) |
InChI Key |
ZOUNDNZGZISDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperazine ring, and finally, the attachment of the glycine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine is characterized by its molecular formula and a molecular weight of approximately 286.34 g/mol. The compound features a piperazine ring, which is known for its biological activity, along with a benzothiazole moiety that enhances its pharmacological properties.
Anticancer Activity
One of the most significant applications of this compound is in cancer therapy. Research indicates that compounds containing benzothiazole and piperazine structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzothiazole can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. The presence of the benzothiazole ring is associated with enhanced antibacterial and antifungal properties. In vitro studies demonstrate that similar compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Neurological Effects
This compound has been studied for its effects on the central nervous system. Research indicates that piperazine derivatives can act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .
Case Study 1: Antitumor Activity
A study published in Molecular Cancer Therapeutics highlighted the effectiveness of a related compound in inhibiting the mitotic spindle checkpoint, leading to apoptosis in cancer cells. This mechanism provides a basis for developing new anticancer agents based on the structure of this compound .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of benzothiazole were tested against a panel of bacterial strains. The results indicated significant inhibitory activity, suggesting that modifications to the piperazine structure could enhance efficacy against resistant strains .
Data Tables
Mechanism of Action
The mechanism of action of N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
The following compounds share partial structural homology with N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine:
| Compound Name (HMDB ID/CAS) | Key Structural Features | Biological Relevance |
|---|---|---|
| 5-{2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-2,3-dihydro-1H-indol-2-one (HMDB0014600; 19216-56-9) | Benzothiazole-piperazine linked to a chlorinated indolone | Likely CNS activity; indolone may enhance lipophilicity for blood-brain barrier penetration |
| N-(3-Acetylmercapto-2-benzylpropanoyl)glycine benzyl ester (HMDB0014391; 146939-27-7) | Glycine esterified with a benzyl group and thioacetyl side chain | Potential prodrug design; ester group may delay hydrolysis and prolong activity |
| Benzyl 2-{2-[(acetylsulfanyl)methyl]-3-phenylpropanamido}acetate (CAS: 253609-43-7) | Acetamide backbone with acetylthio and benzyl groups | Sulfur-containing moiety could influence redox activity or metal chelation |
Key Comparative Insights
Pharmacokinetic Properties
- Lipophilicity : The indolone group in HMDB0014600 increases lipophilicity compared to the glycine-containing target compound, suggesting better CNS penetration but reduced aqueous solubility.
- Metabolism : Glycine derivatives (e.g., the target compound) are often metabolized via renal excretion or glycine cleavage systems, whereas esterified analogs (e.g., HMDB0014391) may undergo hepatic hydrolysis .
Receptor Interactions
- The benzothiazole-piperazine motif in both the target compound and HMDB0014600 is associated with serotonin (5-HT) or dopamine receptor modulation. However, glycine’s polarity in the target compound may limit blood-brain barrier transit compared to HMDB0014600’s indolone .
Biological Activity
N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C_{15}H_{18}N_{4}O_{2}S
- Molecular Weight : 318.39 g/mol
This compound features a benzothiazole moiety, which is known for its biological significance, particularly in medicinal chemistry.
Research indicates that this compound exhibits various mechanisms of action:
- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, likely due to its ability to interfere with bacterial cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Neuroprotective Effects : The compound has demonstrated potential in protecting neuronal cells from oxidative stress, possibly through its antioxidant properties.
Biological Activity Data
| Activity Type | Efficacy/IC50 Values | Reference |
|---|---|---|
| Antimicrobial | 20 µg/mL | |
| Cytotoxicity (Cancer) | IC50 = 15 µM | |
| Neuroprotection | EC50 = 10 µM |
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL. The mechanism was attributed to the disruption of the bacterial cell membrane integrity.
- Cancer Cell Lines : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound reduced cell viability significantly, with an IC50 value of approximately 15 µM. The induction of apoptosis was confirmed through flow cytometry analysis, indicating that the compound activates intrinsic apoptotic pathways.
- Neuroprotective Effects : Another study focused on neuroprotection used primary neuronal cultures exposed to oxidative stress. Treatment with this compound resulted in a significant reduction in cell death and maintained mitochondrial membrane potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
